molecular formula C17H25FN2O4S B4449350 N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4449350
M. Wt: 372.5 g/mol
InChI Key: NUDPRGDAVSSOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a fluorinated aromatic sulfonyl group, and a carboxamide functional group. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorinated Aromatic Sulfonyl Group: This step involves the sulfonylation of the aromatic ring with a fluorinated sulfonyl chloride under basic conditions.

    Attachment of the Carboxamide Group: The final step involves the amidation reaction where the carboxylic acid derivative is converted to the carboxamide using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the carboxamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or amines.

    Substitution: Introduction of halogenated aromatic compounds.

Scientific Research Applications

N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorinated aromatic sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group can also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE: shares similarities with other sulfonyl piperidine derivatives.

    This compound: is structurally related to compounds like this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorinated aromatic sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-butyl-1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c1-3-4-9-19-17(21)13-6-5-10-20(12-13)25(22,23)16-11-14(18)7-8-15(16)24-2/h7-8,11,13H,3-6,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDPRGDAVSSOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-BUTYL-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.